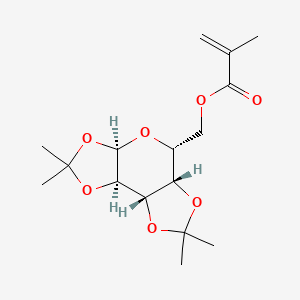
1-(2,4-Dichloro-phenyl)-2-pyridin-4-YL-ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,4-Dichloro-phenyl)-2-pyridin-4-YL-ethanone, also known as DCPE, is a widely studied compound that has been used in many scientific research applications. It is a cyclic compound with a molecular formula of C11H9Cl2NO and a molecular weight of 248.1 g/mol. DCPE is a colorless, crystalline solid that is soluble in most organic solvents and has a mild, sweet odor. It is a synthetic compound that is produced in a laboratory setting and is not found naturally in the environment.
Aplicaciones Científicas De Investigación
Synthesis and Reactions
Synthesis and Antiviral Activity : A study by Attaby et al. (2006) focused on synthesizing derivatives of pyridinyl ethanone, including those similar to 1-(2,4-Dichloro-phenyl)-2-pyridin-4-YL-ethanone, and evaluating their antiviral activities, particularly against HSV1 and HAV-MBB (Attaby et al., 2006).
One-pot Synthesis : Kopchuk et al. (2017) described a one-pot non-cyanide synthesis method involving a compound structurally related to 1-(2,4-Dichloro-phenyl)-2-pyridin-4-YL-ethanone, demonstrating an efficient approach for synthesizing complex organic compounds (Kopchuk et al., 2017).
Microwave Assisted Synthesis : A study by Merugu et al. (2010) demonstrated the microwave-assisted synthesis of pyrimidines and isoindolines using a similar ethanone compound, highlighting the efficiency of microwave irradiation in organic synthesis (Merugu et al., 2010).
Catalytic and Material Applications
Catalytic Behavior Toward Ethylene Reactivity : Sun et al. (2007) synthesized NNN tridentate ligands using a compound structurally related to 1-(2,4-Dichloro-phenyl)-2-pyridin-4-YL-ethanone. These ligands were used with iron and cobalt complexes for catalyzing ethylene reactivity, indicating potential applications in polymerization (Sun et al., 2007).
Corrosion Inhibitors for Carbon Steel : Hegazy et al. (2012) studied the efficiency of Schiff bases, including one derived from a compound similar to 1-(2,4-Dichloro-phenyl)-2-pyridin-4-YL-ethanone, as corrosion inhibitors for carbon steel. This indicates its potential application in material science and engineering (Hegazy et al., 2012).
Analytical and Structural Studies
Experimental and Theoretical Studies : Ataol et al. (2014) conducted experimental and theoretical studies on a compound related to 1-(2,4-Dichloro-phenyl)-2-pyridin-4-YL-ethanone, analyzing its structural, vibrational, and electronic properties. Such studies are crucial for understanding the fundamental properties of these compounds (Ataol et al., 2014).
Synthesis and Characterization : A study by Uenaleroglu et al. (2002) described the synthesis and characterization of a novel dichloro-ethanone compound, showcasing the importance of structural analysis in chemical synthesis (Uenaleroglu et al., 2002).
Biomedical Applications
Antibacterial Activity : Research by Sherekar et al. (2022) involved synthesizing compounds from 1-(2,4-Dichloro-phenyl)-2-pyridin-4-YL-ethanone derivatives and evaluating their antimicrobial activities, suggesting potential applications in the development of new antibacterial agents (Sherekar et al., 2022).
Anticancer Agent Synthesis : Alam et al. (2018) synthesized pyrazolyl pyrazoline and aminopyrimidine derivatives from a compound similar to 1-(2,4-Dichloro-phenyl)-2-pyridin-4-YL-ethanone for evaluation as potential anticancer agents, indicating its relevance in medicinal chemistry (Alam et al., 2018).
Propiedades
IUPAC Name |
1-(2,4-dichlorophenyl)-2-pyridin-4-ylethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2NO/c14-10-1-2-11(12(15)8-10)13(17)7-9-3-5-16-6-4-9/h1-6,8H,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOLLDNPAYLFFDD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)CC2=CC=NC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10622858 |
Source


|
| Record name | 1-(2,4-Dichlorophenyl)-2-(pyridin-4-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10622858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dichloro-phenyl)-2-pyridin-4-YL-ethanone | |
CAS RN |
252955-08-1 |
Source


|
| Record name | 1-(2,4-Dichlorophenyl)-2-(4-pyridinyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=252955-08-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2,4-Dichlorophenyl)-2-(pyridin-4-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10622858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1H,2H,3H,4H-pyrido[3,4-b]pyrazin-3-one](/img/structure/B1358286.png)








